![molecular formula C19H16ClN5O3S B2387078 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-09-3](/img/structure/B2387078.png)
3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. Characterized by its intricate molecular structure, it serves as a promising candidate for various therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
These could include pathways involved in inflammation, oxidative stress, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the likely ADME properties of the compound and their impact on its bioavailability.
Result of Action
These could include inhibition of enzyme activity, modulation of receptor function, and induction of cell death in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The initial steps might include the chlorination of a precursor benzene sulfonamide, followed by the introduction of the triazolo-pyridazinyl moiety via nucleophilic substitution reactions. Each step requires precise conditions, such as controlled temperature, pH, and specific solvents to ensure the desired product's yield and purity.
Industrial Production Methods
Industrial production of this compound is scaled up from the laboratory synthesis. Techniques such as high-pressure liquid chromatography (HPLC) and crystallization are employed to purify the compound on a larger scale. The manufacturing process must adhere to stringent regulatory standards to ensure the product's consistency and quality.
Chemical Reactions Analysis
Types of Reactions
The compound 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: : The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: : Specific conditions can induce oxidation or reduction, altering its functional groups.
Hydrolysis: : This compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its molecular structure.
Common Reagents and Conditions
Nucleophilic Substitution: : Common reagents include sodium azide and potassium carbonate.
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Depending on the reaction, the major products vary. Substitution reactions may yield derivatives with different functional groups, while oxidation and reduction will produce oxidized or reduced forms of the compound.
Scientific Research Applications
3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: : Investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: : Used in studies to understand its interaction with biological targets.
Pharmaceutical Industry: : As a lead compound for drug development, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(2-(pyridazin-3-yl)ethoxy)benzene sulfonamide): .
3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine derivatives: .
Uniqueness
Compared to its analogs, 3-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibits a unique balance of reactivity and stability, making it a valuable compound for specific scientific applications. Its ability to undergo various chemical reactions without losing its core structure adds to its versatility in research.
This was an article diving into the world of this compound, exploring its synthesis, reactions, applications, and more. Fascinating stuff, right?
Properties
IUPAC Name |
3-chloro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3S/c20-15-7-4-8-16(13-15)29(26,27)21-11-12-28-18-10-9-17-22-23-19(25(17)24-18)14-5-2-1-3-6-14/h1-10,13,21H,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLZZDRUMYHWYEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(3-methoxyphenyl)methyl]hexanamide](/img/structure/B2386997.png)
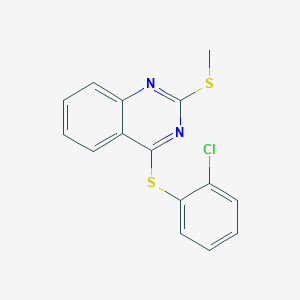
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(o-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2387000.png)
![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(2,6-dimethylmorpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B2387001.png)
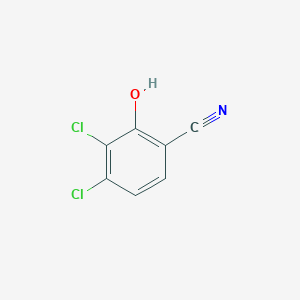
![2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2387005.png)
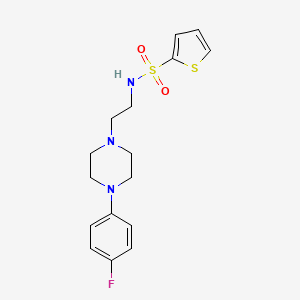
![5-((3-Bromophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2387009.png)
![ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B2387010.png)
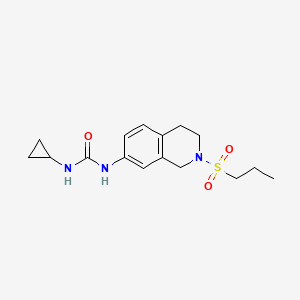
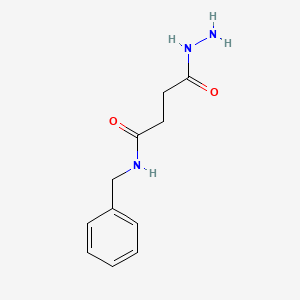
![2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2387014.png)
![Methyl 2-(4-nitrobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387017.png)
![2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2387018.png)
